MIF Tautomerase Inhibition Potency
This compound inhibits recombinant human MIF tautomerase activity with a Ki of 260 nM [1] and a Kd of 160 nM [2]. In comparison, the prototypical MIF inhibitor ISO-1 exhibits an IC50 in the 10-100 µM range , and MIF-IN-5 shows a Ki of 3.3 µM . This indicates a >12-fold improvement in potency over MIF-IN-5 and a >38-fold improvement over ISO-1.
| Evidence Dimension | MIF Tautomerase Inhibition Affinity |
|---|---|
| Target Compound Data | Ki = 260 nM, Kd = 160 nM |
| Comparator Or Baseline | ISO-1: IC50 ~10-100 µM; MIF-IN-5: Ki = 3.3 µM |
| Quantified Difference | >12-fold (vs. MIF-IN-5) to >38-fold (vs. ISO-1) improvement in potency |
| Conditions | Recombinant human MIF tautomerase assay using 4-HPP substrate |
Why This Matters
For procurement in MIF inhibitor programs, this compound offers a validated starting point with nanomolar potency, reducing the need for extensive early-stage SAR iterations.
- [1] BindingDB. BDBM50206087 (CHEMBL3897449). Ki: 260 nM. Accessed 2026. View Source
- [2] BindingDB. BDBM50206094 (CHEMBL3960793). Kd: 160 nM. Accessed 2026. View Source
